molecular formula C11H17N3O2S B2983515 (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine CAS No. 1155968-98-1

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine

Cat. No.: B2983515
CAS No.: 1155968-98-1
M. Wt: 255.34
InChI Key: WZSZDGDPNCYRSN-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a pyridine-3-ylsulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Pyridine-3-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a pyridine-3-sulfonyl chloride reagent under basic conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine: Similar structure with the pyridine ring substituted at the 2-position.

    (1-(Pyridin-4-ylsulfonyl)piperidin-4-yl)methanamine: Similar structure with the pyridine ring substituted at the 4-position.

Uniqueness

(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the pyridine-3-ylsulfonyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1-pyridin-3-ylsulfonylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-8-10-3-6-14(7-4-10)17(15,16)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSZDGDPNCYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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